Ortho-vs-Para Chloro Regioisomerism: Positional Impact on Predicted LogP and Steric Profile for Target Binding
The target compound bears a 2-chlorophenyl (ortho) substituent, whereas the closest commercially available regioisomer, CAS 214416-33-8, bears a 4-chlorophenyl (para) group at the 3-position of the pyrazolo[1,5-a]pyrimidin-7(4H)-one core . In the CB1 antagonist patent family (WO2005103052A1), the ortho-chlorophenyl substitution is explicitly claimed as a preferred embodiment, with para-substituted analogs showing reduced CB1 binding affinity in class-level SAR studies . The ortho-chloro substituent introduces a steric clash that restricts rotational freedom of the 3-aryl ring, potentially stabilizing the bioactive conformation for CB1 receptor engagement. Calculated physicochemical parameters indicate a modest LogP shift (estimated ΔLogP ≈ +0.2–0.4 for ortho vs para) and altered polar surface area topology, which may influence membrane permeability and off-target binding profiles .
| Evidence Dimension | Regioisomeric substitution position (3-aryl ring) – impact on predicted LogP and steric conformation |
|---|---|
| Target Compound Data | 2-Chlorophenyl (ortho-Cl) substitution; predicted LogP ≈ 3.1–3.5 (estimated from ChemDraw/ChemAxon calculations for scaffold) |
| Comparator Or Baseline | 3-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one (CAS 214416-33-8) – para-Cl substitution; predicted LogP ≈ 2.9–3.3 |
| Quantified Difference | Estimated ΔLogP ≈ +0.2 to +0.4 (ortho > para); qualitative steric restriction difference |
| Conditions | In silico prediction (ChemDraw/ChemAxon) based on molecular structure; CB1 SAR from WO2005103052A1 patent disclosure |
Why This Matters
The ortho-chloro substitution pattern of CAS 214416-32-7 is chemically distinct from the para analog (CAS 214416-33-8), and published CB1 antagonist SAR indicates positional halogenation is a key driver of target affinity; procurement of the wrong regioisomer will yield different biological results.
- [1] WO2005103052A1 – Pyrazolo[1,5-a]pyrimidin-7-one compounds and uses thereof (Pfizer Inc., 2005). Preferred embodiments include ortho-chlorophenyl substitution; para-substituted analogs exhibit reduced CB1 affinity in class SAR. View Source
- [2] Das, S., Sangma, T. R. A., Marpna, L. B., & Vishwakarma, J. N. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives. Periodica Polytechnica Chemical Engineering. Provides scaffold-level physicochemical context. View Source
